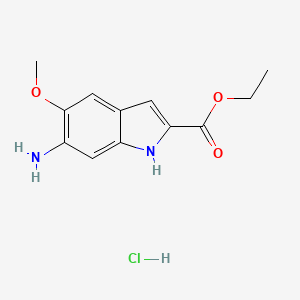

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

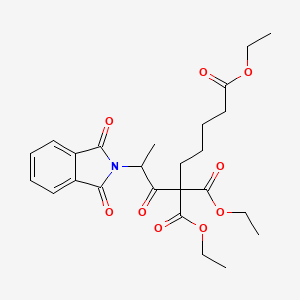

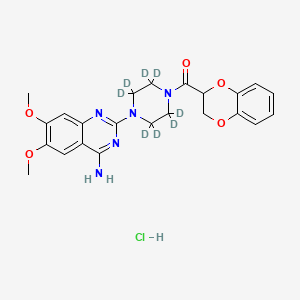

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride (CAS No. 1189986-62-6) is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Molecular Structure Analysis

The molecular formula of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is C12H15ClN2O3 . The molecular weight is 270.7121 .

Physical And Chemical Properties Analysis

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a grey solid . It is soluble in DMSO, ethanol, methanal, and water .

Applications De Recherche Scientifique

Pharmaceutical Research

This compound serves as a reactant in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as cannabinoid CB1 receptor antagonists , which could be useful in treating conditions like obesity, addiction, and pain .

Anti-inflammatory and Analgesic Agents

Researchers have utilized this compound for the preparation of indole-3-propionic acids , which exhibit anti-inflammatory and analgesic properties. This could lead to new treatments for chronic pain and inflammation-related diseases .

Anticancer Agents

The compound’s derivatives are being studied as potential anticancer agents . Their ability to inhibit cell proliferation makes them candidates for cancer therapy, particularly in targeting colon cancer cells .

Diabetes Management

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is used to prepare ligands that can inhibit sodium-dependent glucose co-transporter 2 (SGLT2) , which is a novel approach for managing hyperglycemia in diabetes patients .

Neurological Research

The compound has applications in neurological research, particularly in developing ligands with binding specificity towards the GABA receptor . This has implications for treating neurological disorders such as epilepsy .

HIV Research

It is also a reactant in the synthesis of HIV-1 integrase inhibitors and has been used to study inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) , which are important targets in HIV treatment strategies .

Organic Synthesis

As an organic intermediate, it finds use in various synthetic pathways in organic chemistry, contributing to the development of new chemical entities for further research applications .

Dyestuff Field

This compound is significant in the dyestuff field due to its role as an intermediate in dye synthesis, potentially leading to the creation of novel dyes with unique properties .

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular function .

Pharmacokinetics

It is known to be soluble in dmso, ethanol, methanal, and water, which suggests it could have good bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride’s action are currently unknown due to the lack of research on this compound .

Action Environment

Propriétés

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHNTFVOQPEOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696697 |

Source

|

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189986-62-6 |

Source

|

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

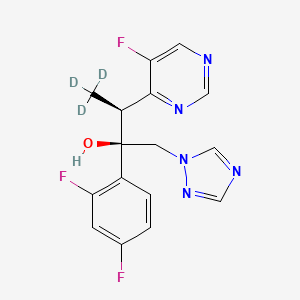

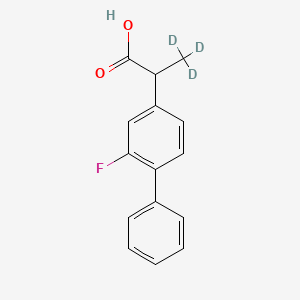

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)